5-Chloro-2-methylisothiazolidin-3-one
Description
Chemical Identity and Structure 5-Chloro-2-methylisothiazolin-3-one (CMIT; CAS 26172-55-4) is a heterocyclic organic compound with the molecular formula C₄H₄ClNOS and a molecular weight of 149.60 g/mol . Its IUPAC name is 5-chloro-2-methyl-4-isothiazolin-3-one, reflecting a five-membered ring structure containing sulfur, nitrogen, and oxygen atoms (Figure 1). The compound is often used in combination with 2-methylisothiazolin-3-one (MIT; CAS 2682-20-4) at a 3:1 ratio (CMIT:MIT) under the CAS 55965-84-9 .
Applications
CMIT is a broad-spectrum biocide effective against bacteria, fungi, and algae. Key applications include:
Properties
CAS No. |
94201-91-9 |
|---|---|
Molecular Formula |
C4H6ClNOS |
Molecular Weight |
151.62 g/mol |
IUPAC Name |
5-chloro-2-methyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C4H6ClNOS/c1-6-4(7)2-3(5)8-6/h3H,2H2,1H3 |
InChI Key |
SEKMAUCMRCHQMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(S1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylisothiazolidin-3-one typically involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring .
Industrial Production Methods
In industrial settings, 5-Chloro-2-methylisothiazolidin-3-one is often produced in large quantities using a continuous flow process. This method allows for the efficient production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylisothiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazolinones .
Scientific Research Applications
5-Chloro-2-methylisothiazolidin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations to prevent microbial growth.
Biology: The compound is studied for its antimicrobial properties and its effectiveness against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential use as an antimicrobial agent in medical devices and treatments.
Industry: It is widely used in industrial applications such as water treatment, paints, adhesives, and personal care products .
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-methylisothiazolidin-3-one is primarily due to its ability to disrupt microbial cell membranes. The compound reacts with thiol groups in proteins, leading to the inactivation of essential enzymes and the disruption of cellular processes. This results in the inhibition of microbial growth and the eventual death of the microorganisms .
Comparison with Similar Compounds
2-Methylisothiazolin-3-one (MIT)
Key Differences :
- MIT, while less potent, gained notoriety for causing widespread allergic contact dermatitis in cosmetics, leading to EU restrictions (e.g., maximum 15 ppm in leave-on products) .
CMIT/MIT Mixture (CAS 55965-84-9)
The 3:1 CMIT/MIT blend balances potency and safety:
- Synergistic Effect : CMIT’s rapid microbial kill is complemented by MIT’s stability in formulations .
- Regulatory Status : Approved for industrial use (e.g., cooling towers) but restricted in cosmetics. The SCCS recommends a maximum concentration of 1.5 ppm in rinse-off products .
4,5-Dichloro-2-methylisothiazol-3-one
This derivative (CAS 64239-81-6) features two chlorine atoms, further increasing reactivity and antimicrobial strength. However, its higher toxicity limits applications compared to CMIT .
Non-Chlorinated Isothiazolinones
- Benzisothiazolinone (BIT): Lacks chlorine, reducing toxicity but also efficacy. Widely used in paints and coatings .
- Octylisothiazolinone (OIT): A hydrophobic derivative for material preservation (e.g., wood), with slower release and lower irritation .
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